

Synthesis of N-Isobutyrylglycine-d2: A Technical Guide

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Compound of Interest

Compound Name: *N-Isobutyrylglycine-d2*

Cat. No.: B12408185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **N-Isobutyrylglycine-d2**, a deuterated analog of the endogenous metabolite N-Isobutyrylglycine. This document outlines a feasible synthetic route, detailed experimental protocols, and relevant characterization data. The information presented here is intended to support researchers and professionals in the fields of drug discovery, metabolomics, and medicinal chemistry.

Introduction

N-Isobutyrylglycine is an N-acylamino acid that serves as a biomarker for certain metabolic disorders. The deuterated isotopologue, **N-Isobutyrylglycine-d2**, is a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry-based platforms for quantitative analysis. Its use as an internal standard allows for precise and accurate quantification of the endogenous, non-deuterated form in biological samples. This guide details a practical synthetic approach to obtain high-purity **N-Isobutyrylglycine-d2**.

Physicochemical and Characterization Data

A summary of the key quantitative data for the final product, **N-Isobutyrylglycine-d2**, is presented in Table 1. This data is crucial for quality control and for the accurate preparation of standard solutions for analytical applications.

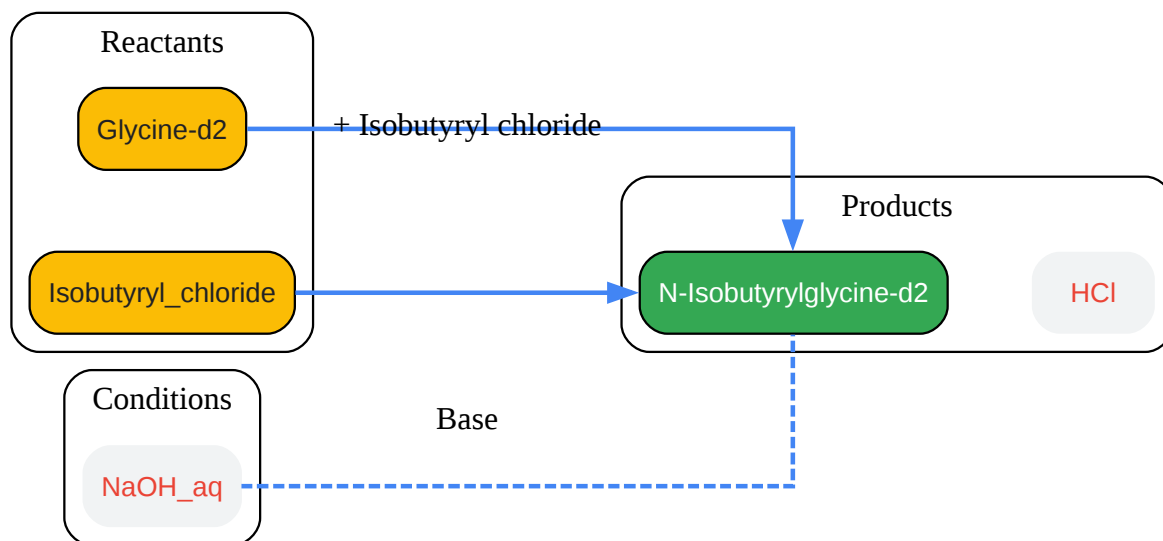
Table 1: Quantitative Data for **N-Isobutyrylglycine-d2**

Property	Value
Molecular Formula	C ₆ H ₉ D ₂ NO ₃
Molecular Weight	147.17 g/mol
Purity (by HPLC)	99.43%
Isotopic Enrichment	98.5%
Appearance	White to off-white solid
Melting Point	82.5 °C (for non-deuterated)[1]

Spectroscopic data for the non-deuterated N-Isobutyrylglycine is available for reference and comparison.[1]

Synthetic Pathway

The synthesis of **N-Isobutyrylglycine-d2** can be efficiently achieved through the N-acylation of glycine-d2 with isobutyryl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the acylation of amines and alcohols.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of glycine-d2 attacks the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2]



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Caption: Synthetic pathway for **N-Isobutyrylglycine-d2**.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **N-Isobutyrylglycine-d2** based on the Schotten-Baumann reaction.

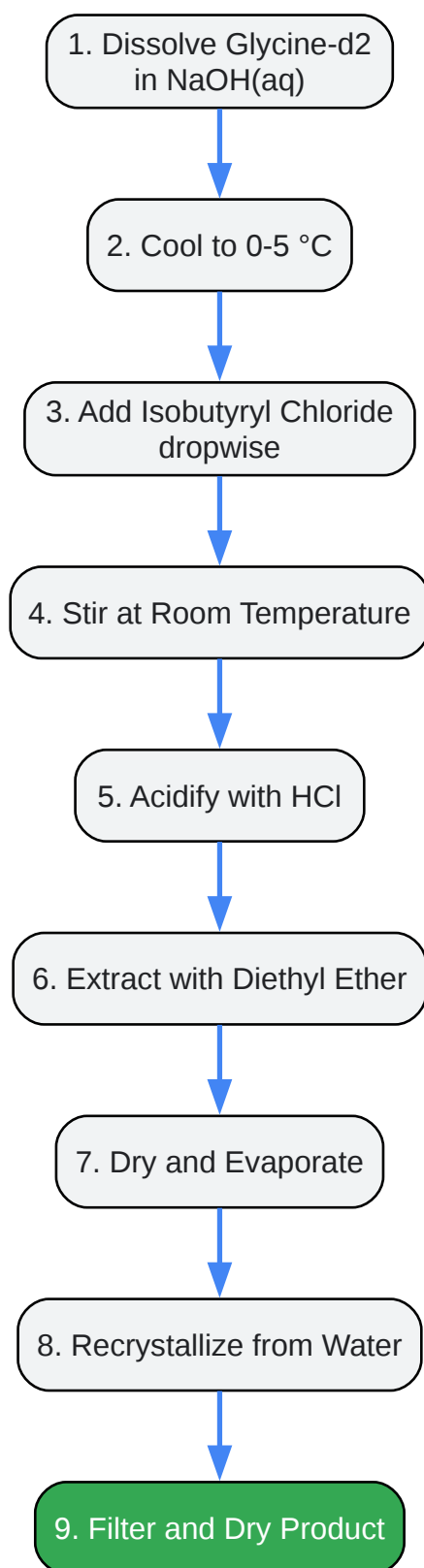
Materials and Reagents:

- Glycine-d2
- Isobutyryl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Deionized water

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the flask in an ice bath to 0-5 °C.
- Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
- Workup:
 - Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
 - Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
 - Combine the organic extracts and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification:
 - The crude **N-Isobutyrylglycine-d2** can be purified by recrystallization.
 - Dissolve the crude product in a minimal amount of hot water.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.



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Caption: Experimental workflow for the synthesis of **N-Isobutyrylglycine-d2**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Isobutyryl chloride is corrosive and lachrymatory. Handle with care.
- The reaction is exothermic. Maintain proper temperature control, especially during the addition of isobutyryl chloride.

This guide provides a comprehensive framework for the synthesis of **N-Isobutyrylglycine-d2**. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available resources.

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References

- 1. Isobutyrylglycine | C₆H₁₁NO₃ | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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